molecular formula C21H17N3O5S B2381558 2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide CAS No. 1321788-75-3

2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide

Cat. No.: B2381558
CAS No.: 1321788-75-3
M. Wt: 423.44
InChI Key: UPUOPHROYXIIGC-QURGRASLSA-N
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Description

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dioxoisoindolinyl group, a dioxino benzo thiazolylidene moiety, and an acetamide linkage. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the dioxoisoindolinyl intermediate, followed by the formation of the dioxino benzo thiazolylidene moiety. The final step involves coupling these intermediates through an acetamide linkage under specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting suitable raw materials, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the desired purity of the final product. Techniques such as crystallization, chromatography, and recrystallization are commonly employed in the purification process.

Chemical Reactions Analysis

Types of Reactions

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and catalyst presence play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can lead to reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or interaction with biomolecules.

    Medicine: The compound could be explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cresol: Cresols are aromatic organic compounds with a hydroxyl group attached to a benzene ring. They share some structural similarities with the dioxino benzo thiazolylidene moiety.

    4,4’-Dichlorobenzophenone: This compound features a benzophenone core with chlorine substituents, similar to the aromatic nature of the dioxino benzo thiazolylidene moiety.

Uniqueness

(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2’,3’:4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)acetamide is unique due to its complex structure, which combines multiple functional groups and aromatic systems

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-2-23-14-9-15-16(29-8-7-28-15)10-17(14)30-21(23)22-18(25)11-24-19(26)12-5-3-4-6-13(12)20(24)27/h3-6,9-10H,2,7-8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPUOPHROYXIIGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC3=C(C=C2SC1=NC(=O)CN4C(=O)C5=CC=CC=C5C4=O)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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